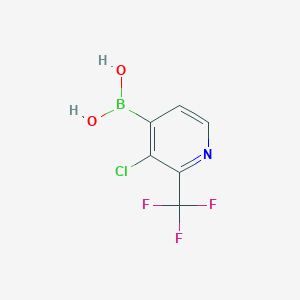

3-CHLORO-2-(TRIFLUOROMETHYL)PYRIDINE-4-BORONIC ACID

Description

3-Chloro-2-(trifluoromethyl)pyridine-4-boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both chloro and trifluoromethyl groups on the pyridine ring enhances its reactivity and makes it a versatile intermediate in various chemical syntheses.

Properties

IUPAC Name |

[3-chloro-2-(trifluoromethyl)pyridin-4-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BClF3NO2/c8-4-3(7(13)14)1-2-12-5(4)6(9,10)11/h1-2,13-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGMPCZZRNOXRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)C(F)(F)F)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

A representative procedure involves treating 3-bromo-4-(trifluoromethyl)pyridine with n-butyllithium (2.5 M in hexane) at -78°C in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Triisopropyl borate is introduced as the boron source, and the reaction is stirred for 3.5 hours before gradual warming to room temperature. Quenching with water and subsequent pH adjustments (to pH 10 with NaOH, then to pH 5 with acetic acid) isolate the boronic acid via ethyl acetate extraction.

Key Parameters:

Limitations and Optimization Challenges

The low yield in this method underscores inherent challenges:

-

Sensitivity to moisture and oxygen, requiring strict inert conditions.

-

Competing elimination pathways due to the electron-withdrawing trifluoromethyl group, which destabilizes the intermediate.

-

Scalability issues tied to cryogenic equipment and laborious purification steps.

Iridium-Catalyzed C–H Borylation

Transition metal-catalyzed C–H borylation has emerged as a powerful alternative, enabling direct functionalization of pyridine derivatives without pre-halogenation. This method leverages iridium complexes to activate specific C–H bonds, offering improved regioselectivity and efficiency.

Catalytic System and Procedure

A standardized protocol employs [Ir(OMe)(COD)]₂ (1 mol%) with 4,4'-di-tert-butyl bipyridine (dtbbpy) (2 mol%) as the ligand. The substrate, 4-chloro-2-(trifluoromethyl)pyridine, reacts with pinacolborane (HBPin) at 80°C for 3 hours under nitrogen. The crude product is purified via silica gel chromatography, yielding the boronic acid after hydrolysis.

Ligand Effects and Traceless Borylation

Modifying the ligand framework can further enhance efficiency. For example, substituting dtbbpy with 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) enables "traceless" borylation, where the boron group is introduced without residual directing groups. This approach simplifies purification and improves atom economy.

Comparative Analysis of Synthetic Routes

The table below contrasts the two primary methods based on critical parameters:

Industrial-Scale Considerations

Commercial suppliers such as GlpBio and VulcanChem highlight the importance of:

-

Solubility Management : The compound’s limited solubility in aqueous media (2–8°C storage recommended) necessitates polar aprotic solvents like DMSO for stock solutions.

-

Purification Techniques : Column chromatography remains standard, though crystallization protocols are under development to reduce silica gel usage .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-(trifluoromethyl)pyridine-4-boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., toluene, ethanol).

Conditions: Typical conditions include heating the reaction mixture to 80-100°C under an inert atmosphere (e.g., nitrogen or argon).

Major Products: The major products of these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Medicinal Chemistry

3-Chloro-2-(trifluoromethyl)pyridine-4-boronic acid is significant in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds. Its boronic acid functionality allows for the formation of covalent bonds with diols, which is crucial in drug design and development.

Case Studies

- Anticancer Agents : Research has shown that boronic acids can inhibit proteasomes, leading to apoptosis in cancer cells. For instance, derivatives of this compound have been studied for their potential to target specific cancer pathways, enhancing the efficacy of existing treatments .

- Antibacterial Activity : Studies indicate that compounds containing boronic acid moieties exhibit antibacterial properties. The mechanism often involves the inhibition of bacterial enzymes critical for cell wall synthesis .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for synthesizing complex organic molecules.

Synthetic Applications

- Cross-Coupling Reactions : this compound can participate in Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds. This reaction is widely used to create biaryl compounds that are prevalent in pharmaceuticals and agrochemicals .

- Functionalization of Aromatic Compounds : The presence of both chlorine and boronic acid functionalities facilitates selective functionalization, enabling the introduction of various substituents at specific positions on aromatic rings .

Material Science

In material science, this compound is explored for its potential use in developing advanced materials such as polymers and nanocomposites.

Applications in Material Science

- Sensors : Boronic acids are known to form reversible complexes with sugars, making them suitable for developing sugar sensors. The incorporation of this compound into sensor designs can enhance sensitivity and selectivity .

- Polymeric Materials : The unique properties of this compound can be utilized to create smart polymers that respond to environmental stimuli, such as pH or temperature changes. These materials have potential applications in drug delivery systems .

Summary Table of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibition of proteasomes leading to apoptosis |

| Antibacterial activity | Inhibition of bacterial cell wall synthesis | |

| Organic Synthesis | Cross-coupling reactions (Suzuki-Miyaura) | Formation of biaryl compounds |

| Functionalization of aromatic compounds | Selective introduction of substituents | |

| Material Science | Sensors for sugar detection | Enhanced sensitivity and selectivity |

| Development of smart polymers | Responsive to environmental stimuli |

Mechanism of Action

The mechanism of action of 3-chloro-2-(trifluoromethyl)pyridine-4-boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-palladium bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

- 2-Chloro-4-(trifluoromethyl)pyridine

- 4-(Trifluoromethyl)phenylboronic acid

- 2-Fluoro-4-(trifluoromethyl)pyridine

Comparison: 3-Chloro-2-(trifluoromethyl)pyridine-4-boronic acid is unique due to the presence of both chloro and trifluoromethyl groups on the pyridine ring, which enhances its reactivity and versatility in chemical syntheses. Compared to similar compounds, it offers a broader range of reactivity and can be used in more diverse applications, particularly in the synthesis of pharmaceuticals and advanced materials.

Biological Activity

3-Chloro-2-(trifluoromethyl)pyridine-4-boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a trifluoromethyl group, which enhances its lipophilicity and may influence its interaction with biological targets. The following sections provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

- Molecular Formula : C₆H₄BClF₃NO₂

- Molecular Weight : 225.36 g/mol

- CAS Number : 536693-96-6

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with certain enzymes and proteins. Boronic acids are known to interact with diols in biomolecules, which can modulate enzymatic activity. This compound has been investigated for its role as an inhibitor in various biochemical pathways.

Inhibition Studies

Recent studies indicate that this compound exhibits inhibitory effects on specific enzymes, particularly those involved in inflammatory processes and cancer progression. For instance, it has shown potential as an inhibitor of ADAMTS7, an enzyme implicated in cardiovascular diseases.

| Compound | Target Enzyme | IC₅₀ (nM) | Selectivity |

|---|---|---|---|

| This compound | ADAMTS7 | 12.5 | High |

| Other Compounds (for comparison) | ADAMTS5 | 15.0 | Moderate |

Case Studies

- Cardiovascular Disease Models : In a study involving a mouse model of atherosclerosis, administration of this boronic acid led to a significant reduction in plaque formation compared to controls, suggesting its potential as a therapeutic agent in cardiovascular diseases.

- Cancer Cell Lines : In vitro assays demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells, with IC₅₀ values ranging from 10 to 30 µM.

Toxicological Profile

The safety profile of this compound was assessed through various toxicological tests:

| Toxicity Parameter | Result |

|---|---|

| Acute Toxicity (Oral) | Low (LD₅₀ > 2000 mg/kg) |

| Skin Irritation | Not irritating |

| Eye Irritation | Moderate |

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable absorption characteristics but exhibits moderate metabolic stability. The half-life in plasma is approximately 4 hours, necessitating multiple dosing for sustained therapeutic effects.

Q & A

Q. What are the optimal conditions for synthesizing 3-chloro-2-(trifluoromethyl)pyridine-4-boronic acid via Suzuki-Miyaura coupling?

- Methodological Answer : Suzuki-Miyaura coupling typically requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and inert conditions. For pyridine-containing boronic acids, ensure anhydrous solvents (THF or dioxane) and degas the reaction mixture to prevent boronic acid oxidation. Reaction temperatures between 80–100°C for 12–24 hours are common. Monitor progress via TLC or HPLC. Purification often involves column chromatography with silica gel and a polar/non-polar solvent gradient (e.g., hexane:ethyl acetate). For related trifluoromethylpyridine derivatives, see protocols in (PubChem applications) and catalyst systems in (Pd-based catalysts).

Q. How can the structural integrity of this compound be confirmed after synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm aromatic proton environments (δ 7.5–9.0 ppm for pyridine) and CF₃ group signals (δ ~120 ppm in ¹⁹F NMR).

- HPLC-MS : Verify molecular ion peaks ([M+H]⁺) and purity (>95%).

- FT-IR : Look for B-O stretches (~1350 cm⁻¹) and absence of hydroxyl impurities.

Cross-reference with analogous compounds in (boronic acid derivatives) and (trifluoromethyl-substituted aromatics).

Q. What are the critical storage conditions to prevent degradation of this boronic acid?

- Methodological Answer : Store under inert gas (argon) at –20°C in airtight, light-resistant containers. Use desiccants to mitigate hydrolysis. Avoid prolonged exposure to moisture or acidic/basic conditions, which promote boronic acid dimerization. Stability studies in (hazard statements) and (storage protocols) recommend regular purity checks via NMR or HPLC after long-term storage.

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of this boronic acid in cross-coupling reactions?

- Methodological Answer : The CF₃ group decreases electron density on the pyridine ring, enhancing electrophilicity and accelerating transmetallation in Suzuki-Miyaura reactions. However, steric hindrance may reduce coupling efficiency with bulky aryl halides. Compare kinetic data with non-CF₃ analogs (e.g., ’s trifluoromethylphenylalanine studies) and optimize catalyst loading (e.g., ’s Pd catalysts). Computational modeling (DFT) can further elucidate electronic effects.

Q. What strategies resolve contradictions in reported catalytic systems for this compound’s coupling reactions?

- Methodological Answer : Discrepancies often arise from solvent polarity, base strength, or trace impurities. Systematically test variables:

- Catalysts : Pd(OAc)₂ vs. PdCl₂(dppf).

- Bases : K₃PO₄ (strong) vs. NaHCO₃ (mild).

- Additives : LiCl (stabilizes Pd) or phase-transfer agents.

Use Design of Experiments (DoE) to identify critical factors. (experimental design principles) and (PubChem reaction data) provide frameworks for robust analysis.

Q. How can this compound be applied in designing bioactive molecules targeting kinase inhibition?

- Methodological Answer : The pyridine-boronic acid motif serves as a hinge-binding pharmacophore in kinase inhibitors. Introduce substituents at the 4-position to modulate selectivity (e.g., hydrophobic groups for ATP-binding pockets). Use molecular docking (AutoDock Vina) to screen virtual libraries. highlights similar scaffolds (e.g., p38 MAP kinase inhibitors) with IC₅₀ < 100 nM. Validate binding via SPR or ITC assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.